5-Acetoxy-2-chlorobenzoic acid

Catalog No.
S15512272
CAS No.
M.F
C9H7ClO4
M. Wt
214.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Acetoxy-2-chlorobenzoic acid

Product Name

5-Acetoxy-2-chlorobenzoic acid

IUPAC Name

5-acetyloxy-2-chlorobenzoic acid

Molecular Formula

C9H7ClO4

Molecular Weight

214.60 g/mol

InChI

InChI=1S/C9H7ClO4/c1-5(11)14-6-2-3-8(10)7(4-6)9(12)13/h2-4H,1H3,(H,12,13)

InChI Key

DKFQXKPHQHTDGG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)Cl)C(=O)O

5-Acetoxy-2-chlorobenzoic acid, also known as 2-(Acetyloxy)-5-chlorobenzoic acid, is an aromatic carboxylic acid characterized by the presence of an acetyloxy group and a chlorine atom on the benzene ring. Its molecular formula is C9_9H7_7ClO4_4, and it has a molecular weight of approximately 214.60 g/mol. This compound exhibits a density of 1.416 g/cm³ and a boiling point of 348.7°C at 760 mmHg, with a flash point of 164.7°C .

  • Hydrolysis: The acetyloxy group can be hydrolyzed to yield 5-chlorosalicylic acid. This reaction typically occurs in the presence of an aqueous base or acid at elevated temperatures.
  • Substitution: The chlorine atom can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles under suitable conditions.
  • Oxidation and Reduction: While less common, this compound can also participate in oxidation and reduction reactions depending on the reagents used .

Research indicates that 5-acetoxy-2-chlorobenzoic acid possesses potential biological activities, including:

  • Antimicrobial Properties: It has been investigated for its efficacy against various microbial strains.
  • Anti-inflammatory Effects: The compound may exhibit anti-inflammatory properties, making it a candidate for further pharmacological studies.

These biological activities suggest its potential utility in medicinal chemistry and drug development .

The synthesis of 5-acetoxy-2-chlorobenzoic acid typically involves the acetylation of 5-chlorosalicylic acid. The process generally includes:

  • Reagents: Acetic anhydride is used as the acetylating agent, often in the presence of a catalyst such as pyridine.
  • Reaction Conditions: The mixture is heated to approximately 60-70°C for several hours to ensure complete acetylation.
  • Purification: After the reaction, the product can be purified through recrystallization techniques to achieve desired purity levels .

5-Acetoxy-2-chlorobenzoic acid has various applications across different fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: The compound is explored for potential therapeutic applications due to its biological activities.
  • Industrial Uses: It finds utility in manufacturing various chemical products and materials .

Interaction studies involving 5-acetoxy-2-chlorobenzoic acid focus on its reactivity with other compounds and its biological interactions. These studies help elucidate its mechanisms of action and potential side effects when used in medicinal formulations. For instance, research into its interactions with nucleophiles during substitution reactions provides insight into its chemical behavior in biological systems .

Several compounds share structural similarities with 5-acetoxy-2-chlorobenzoic acid, including:

Compound NameKey Features
2-(Acetyloxy)benzoic acidLacks chlorine; simpler structure
5-Chlorosalicylic acidPrecursor; lacks acetyloxy group
2-(Acetyloxy)-4-chlorobenzoic acidStructural isomer; different chlorine positioning

Uniqueness

The uniqueness of 5-acetoxy-2-chlorobenzoic acid lies in the specific arrangement of its acetyloxy and chlorine groups on the benzene ring. This configuration imparts distinct chemical reactivity and biological activity compared to similar compounds, enhancing its value in research and application contexts .

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

214.0032864 g/mol

Monoisotopic Mass

214.0032864 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-11-2024

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